N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound notable for its unique molecular structure, which features a fluorinated thiophene moiety and a pyrazole ring. The compound's molecular formula is , and it has a molecular weight of approximately 253.34 g/mol. This compound is classified under heterocyclic compounds, which are characterized by the presence of rings containing at least one atom that is not carbon, in this case, nitrogen and sulfur.
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves several multi-step organic reactions:
The molecular structure of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine |
| InChI Key | NJEQKUJOXAJFTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F |
The presence of both a fluorinated thiophene and a pyrazole enhances its potential for various applications in medicinal chemistry and materials science.
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions:
The mechanism of action for N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine include:
| Property | Data |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The compound's unique combination of functional groups contributes to its distinct chemical behavior and biological activity compared to similar compounds .
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several potential applications in scientific research:
This comprehensive overview highlights the significance of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines in various fields, emphasizing its potential for future research and application development.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9